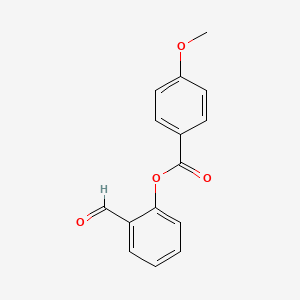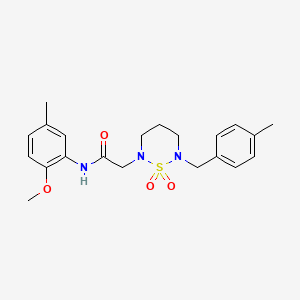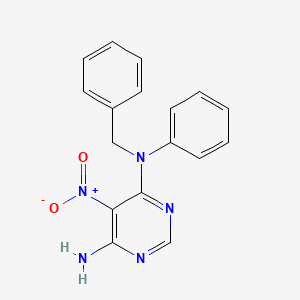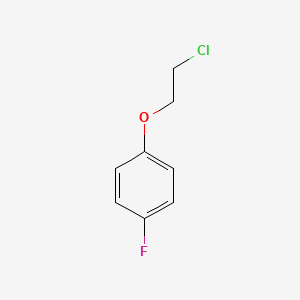
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide is a complex organic compound featuring a pyrimidine base with various functional groups attached. It is notable for its applications across a range of scientific research disciplines, from chemistry and biology to medicine and industry.
作用机制
The compound also contains a pyrimidinyl group, which is a key component of many important biological molecules, including the nucleotides that make up DNA and RNA. Pyrimidines can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s mode of action .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would likely depend on factors such as its solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide typically involves the following steps:
Formation of the Pyrimidine Core: Begins with the synthesis of the pyrimidine nucleus through cyclization reactions, often employing reagents such as acetic anhydride, formamide, and ammonium acetate.
Dimethylamino Group Attachment: The next step involves introducing the dimethylamino group to the pyrimidine ring via nucleophilic substitution reactions.
Formation of the Amide Linkage: A coupling reaction between the pyrimidine derivative and isobutyric acid or its derivatives creates the final amide linkage under dehydrative conditions.
Industrial Production Methods: While lab-scale synthesis relies on carefully controlled conditions, industrial production methods may incorporate continuous flow reactors to increase yield and efficiency, often using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions:
Oxidation and Reduction: The dimethylamino group can undergo oxidation to form N-oxides, while reduction reactions can target other functional groups present in the compound.
Substitution Reactions:
Amidation and Hydrolysis: The amide linkage can participate in hydrolysis under acidic or basic conditions to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Halogenating agents, various nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Substitution: Introduction of various functional groups on the pyrimidine ring.
Hydrolysis: Conversion to amines and carboxylic acids.
科学研究应用
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide's applications span multiple fields:
Chemistry: Utilized as a building block in the synthesis of more complex molecules, as well as a reagent in analytical methods.
Biology: Employed in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Pyrimidine Derivatives: Such as 2,4-diaminopyrimidine and 5-fluorouracil.
Amides: Including acetamide and formamide, though these lack the pyrimidine structure.
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide showcases a versatile profile, making it a valuable compound across various scientific domains.
属性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHHNIUNRYXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2967741.png)
![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)

![N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2967746.png)
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)
![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2967751.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2967756.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)

